1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene
Overview
Description
1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene is a nitrobenzene derivative consisting of a substituted benzene ring with bromine, fluorine, methoxy, and nitro functional groups . It has a molecular weight of 250.02 .
Molecular Structure Analysis
The molecular structure of 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene is characterized by a benzene ring substituted with bromine, fluorine, methoxy, and nitro functional groups . The InChI code for this compound is 1S/C7H5BrFNO3/c1-13-7-3-5(9)6(10(11)12)2-4(7)8/h2-3H,1H3 .Physical And Chemical Properties Analysis
1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene is a solid at room temperature . It should be stored in a dry place at room temperature .Scientific Research Applications
Synthesis in Radiopharmaceuticals
1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene has been used in the synthesis of radiopharmaceutical compounds. For instance, it was involved in the synthesis of N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT), a compound used in medical imaging, particularly in positron emission tomography (PET) scans. This synthesis demonstrated the compound's potential in creating radiotracers for neurological studies and imaging (Klok et al., 2006).
Electronic Properties in Polymer Solar Cells
In another application, the electronic structure of surfaces grafted with benzene derivatives, including 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene, was studied. These studies are crucial for the development of polymer solar cells, as they provide insights into how different molecular structures can influence the efficiency of electron transfer in these devices. The research helps in enhancing the power conversion efficiency of polymer solar cells (Hunger et al., 2006).
Reactivity in Organic Chemistry
The reactivity of compounds like 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene with nucleophiles has been a topic of interest in organic chemistry. Studies have focused on understanding the mechanisms and kinetics of reactions involving such compounds, which is crucial for designing and synthesizing new organic molecules. These insights are invaluable for the development of new pharmaceuticals, agrochemicals, and other organic compounds (Monte et al., 1971).
Safety And Hazards
properties
IUPAC Name |
1-bromo-4-fluoro-2-methoxy-5-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO3/c1-13-7-3-5(9)6(10(11)12)2-4(7)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIYDLQTZFEZEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.